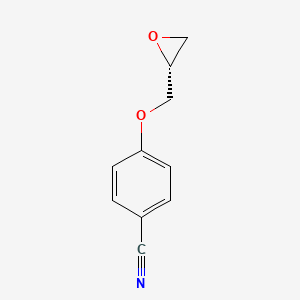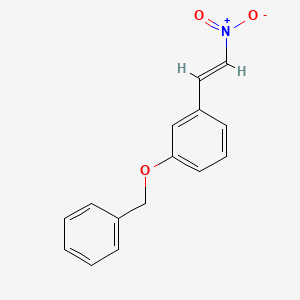
7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin
Descripción general
Descripción
7-Hydroxy-4-(trifluoromethyl)coumarin is a class of 7-hydroxycoumarin that is majorly used as laser dyes . It has a characterized emission spectra and may be used in excited state proton transfer (ESPT) .
Synthesis Analysis
The synthesis of 7-hydroxy-4-substituted coumarins, including 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, has been studied based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions were explored .Molecular Structure Analysis
7-Hydroxy-4-(trifluoromethyl)coumarin is a pyrone fused benzene heterocyclic compound with a hydroxy group at the 7-position and a trifluoromethyl substituent at the 4-position .Chemical Reactions Analysis
7-Hydroxy-4-(trifluoromethyl)coumarin is an halogenated metabolite of Coumarin . It allows 7-hydroxy-4-(trifluoromethyl)coumarin to be used in monitoring chemical reactions such as polymerization .Physical And Chemical Properties Analysis
7-Hydroxy-4-(trifluoromethyl)coumarin is an off-white to light yellow or pink powder . It is suitable as a pH-indicator .Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin: is utilized in the field of renewable energy, particularly in dye-sensitized solar cells . Its electron-delocalized core allows it to act as an efficient dye, absorbing sunlight and converting it into electrical energy .
Organic Light-Emitting Diodes (OLEDs)
In the domain of display technology, this compound serves as an emitter in OLEDs . Its ability to emit light upon electrical stimulation makes it valuable for creating brighter and more energy-efficient displays .
Laser Dyes
The characterized emission spectra of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin make it a prime candidate for use as laser dyes . It’s used in various laser applications, including medical lasers and laser spectroscopy .
Excited State Proton Transfer (ESPT)
This compound is studied for its potential in excited state proton transfer processes. ESPT is crucial in understanding the behavior of fluorescent molecules and in the development of fluorescent probes .
Chemical Sensing
The strong binding affinity of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin with certain chemicals, like H2S/HS−, positions it as a sensitive component for chemical sensors. This application is particularly useful in environmental monitoring and industrial safety .
Mecanismo De Acción
Target of Action
The primary target of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is H2S/HS− . This compound has a strong binding affinity with H2S/HS− , which plays a crucial role in its mechanism of action.
Mode of Action
The interaction of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin with its target, H2S/HS−, results in an increase in the compound’s fluorescence intensity . This property makes it a valuable chemical sensor for detecting H2S/HS− .
Biochemical Pathways
It is known that coumarin derivatives, including 7-hydroxy-4-(3-trifluoromethylphenyl)coumarin, have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that coumarins are metabolized in the liver, where they undergo glucuronidation to form more water-soluble compounds that can be readily excreted from the body in urine . This process likely affects the bioavailability of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin.
Result of Action
Given its strong binding affinity with h2s/hs− and the wide range of biological activities exhibited by coumarin derivatives , it is likely that the compound has significant effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Many coumarin derivatives, including 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups . Future work may focus on exploring optimal synthesis conditions and industrialized production of coumarins .
Propiedades
IUPAC Name |
7-hydroxy-4-[3-(trifluoromethyl)phenyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(21)22-14-7-11(20)4-5-12(13)14/h1-8,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKFVRVGEBQAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420759 | |
| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
CAS RN |
386704-09-2 | |
| Record name | 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)


![4-[5-[[2-(Azepan-1-yl)-5-cyano-1-ethyl-4-methyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B1609213.png)






